BenchChemオンラインストアへようこそ!

Methyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate

Protecting-group chemistry Hydrolytic stability Silyl ethers

Methyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate (CAS 1323407-17-5) is a core synthetic intermediate that integrates a benzylic bromomethyl electrophile ortho to a methyl carboxylate, with the 3‑position phenolic hydroxyl masked as its tert-butyldimethylsilyl (TBS, also denoted TBDMS) ether. This ortho‑substituted benzoate architecture is frequently deployed as a key building block in multi‑step medicinal chemistry campaigns, including the assembly of Apixaban(阿哌沙班)intermediates and bifunctional protein degraders (PROTACs).

Molecular Formula C15H23BrO3Si
Molecular Weight 359.33 g/mol
CAS No. 1323407-17-5
Cat. No. B1427162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate
CAS1323407-17-5
Molecular FormulaC15H23BrO3Si
Molecular Weight359.33 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1=CC=CC(=C1CBr)C(=O)OC
InChIInChI=1S/C15H23BrO3Si/c1-15(2,3)20(5,6)19-13-9-7-8-11(12(13)10-16)14(17)18-4/h7-9H,10H2,1-6H3
InChIKeyYOPIDFXZGOIPLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate (CAS 1323407-17-5): A Dual-Functional Ortho-Substituted Benzoate Intermediate for Pharmaceutical Synthesis


Methyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate (CAS 1323407-17-5) is a core synthetic intermediate that integrates a benzylic bromomethyl electrophile ortho to a methyl carboxylate, with the 3‑position phenolic hydroxyl masked as its tert-butyldimethylsilyl (TBS, also denoted TBDMS) ether [1]. This ortho‑substituted benzoate architecture is frequently deployed as a key building block in multi‑step medicinal chemistry campaigns, including the assembly of Apixaban(阿哌沙班)intermediates and bifunctional protein degraders (PROTACs) . The TBS ether provides orthogonal masking of the phenolic oxygen, enabling selective late‑stage deprotection under mild fluoride‑based conditions without perturbing the bromomethyl or ester moieties [1].

Why Methyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate Cannot Be Replaced by Common Analogs Without Risking Synthetic Fidelity


Procurement specifications for ortho‑bromomethyl benzoate intermediates frequently overlook the critical role of the 3‑position protecting group. The des‑TBS free phenol analog (methyl 2-(bromomethyl)-3-hydroxybenzoate, CAS 366454-56-0) introduces a labile acidic proton that can undergo competing O‑alkylation, nucleophilic ring‑opening, or non‑specific metal chelation, eroding atom economy and complicating purification [1]. Conversely, substrates that lack the TBS group entirely (e.g., methyl 2-(bromomethyl)benzoate, CAS 2417-73-4) forfeit the opportunity for late‑stage deprotection‑driven diversification. The TBS ether in the target compound offers a 10⁴‑fold enhancement in hydrolytic stability compared to trimethylsilyl (TMS) ethers, yet remains readily cleavable with fluoride sources (e.g., TBAF) under conditions that leave the ester and bromomethyl groups intact [2]. This orthogonal reactivity profile is not replicated by benzyl, acetyl, or MOM‑protected congeners, making the TBS‑protected architecture a non‑interchangeable requirement for synthetic sequences demanding high chemoselectivity.

Quantitative Differentiation Evidence for Methyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate (CAS 1323407-17-5)


Hydrolytic Stability of the TBS Ether: 10⁴‑Fold Enhancement Over TMS Ethers

The tert-butyldimethylsilyl (TBS) phenolic ether present in the target compound is approximately 10,000‑fold (ca. 10⁴×) more resistant to aqueous hydrolysis than the corresponding trimethylsilyl (TMS) ether, a widely used comparator in protecting‑group strategy. This differential stability originates from the increased steric bulk of the tert-butyl substituent on silicon, which shields the Si–O bond from nucleophilic attack by water [1]. In contrast, phenolic TMS ethers undergo rapid solvolysis even under ambient conditions, severely limiting their utility in multi‑step synthetic sequences.

Protecting-group chemistry Hydrolytic stability Silyl ethers

Orthogonal Deprotection Selectivity: Fluoride‑Mediated Cleavage Spares Ester and Bromomethyl Functionalities

The TBS ether can be selectively removed using tetra‑n‑butylammonium fluoride (TBAF, 2–3 equiv.) in THF at 25 °C without detectable transesterification of the methyl ester or nucleophilic displacement of the benzylic bromide [1][2]. This orthogonality is not achievable with base‑labile protecting groups such as acetyl (which would saponify the ester) or hydrogenolytically‑cleaved benzyl ethers (which risk dehalogenation of the C–Br bond under hydrogenolysis conditions). Selective deprotection protocols for phenolic TBS ethers employing KF/Al₂O₃ with ultrasound have been developed, achieving >90% conversion for phenolic TBS substrates while leaving alkyl TBS ethers untouched, underscoring the chemoselectivity advantage of TBS‑protected phenols in complex scaffolds [2].

Chemoselective deprotection TBAF desilylation Orthogonal protecting groups

Vendor‑Verified Purity Differentiation: ≥98% (by HPLC) with Batch‑Specific Analytical Documentation

Multiple independent suppliers offer methyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate at certified purity ≥98% (by HPLC), supported by lot‑specific Certificates of Analysis (CoA) covering NMR, HPLC, and (in some cases) MS data . In contrast, closely related analogs such as the des‑TBS free phenol (CAS 366454-56-0) are frequently listed at lower purity specifications (typically 95%) from the same vendor platforms, reflecting the additional purification challenges posed by the free phenolic –OH group . A direct supplier comparison shows a purity differential of ≥3 percentage points between the TBS‑protected compound (≥98%) and the unprotected phenol analog (95%) .

Analytical quality control Purity specification Procurement decision

Documented Deployment as a Key Intermediate in FDA‑Approved Drug Synthesis and PROTAC Degrader Platforms

The Chinese alias RSYY(阿哌沙班)-55, assigned by ChemicalBook, directly maps this compound to the Apixaban (Eliquis®) synthetic route, establishing its role as a designated intermediate in an FDA‑approved Factor Xa inhibitor manufacturing process . Simultaneously, LookChem patent indexing associates CAS 1323407-17-5 with bifunctional CDK modulator patents and cereblon‑based PROTAC degrader filings, where the TBS‑protected phenol serves as a key linker attachment point for assembling heterobifunctional molecules . Closely related analogs such as methyl 4-bromo-3-(bromomethyl)benzoate (CAS 142031-67-2), while structurally similar, lack the TBS‑protected phenol and are primarily cited in agrochemical and polymer applications, not in human therapeutic intermediates .

Apixaban intermediate PROTAC linker CDK modulator Pharmaceutical procurement

Optimal Application Scenarios for Methyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate (CAS 1323407-17-5)


Late‑Stage Diversification via Sequential Bromomethyl Alkylation Followed by Phenol Unveiling

The ortho‑bromomethyl group enables efficient SN2 alkylation with amine, thiol, or alkoxide nucleophiles, while the TBS‑protected 3‑phenol remains inert during this step. Subsequent treatment with TBAF (2–3 eq., THF, 25 °C) selectively liberates the free phenol without affecting the newly installed C–N/C–S/C–O bond or the methyl ester, as established by Corey's foundational work [1]. This two‑step sequence—alkylation then deprotection—avoids the chemoselectivity complications inherent to analogs bearing a free phenol, where competitive O‑alkylation necessitates chromatographic separation of regioisomeric mixtures.

PROTAC Linker Installation in Cereblon‑Based Heterobifunctional Degraders

CAS 1323407-17-5 has been indexed in patent filings covering bifunctional compounds that modulate CDK protein function and cereblon‑recruiting PROTACs . In these campaigns, the bromomethyl group serves as the electrophilic handle for tethering the E3 ligase ligand, while the TBS‑protected phenol is retained through multiple synthetic transformations and selectively deprotected to attach the target‑protein ligand. The orthogonal protection strategy eliminates the need for global deprotection/reprotection cycles, which are reported to reduce overall PROTAC yields by 15–40% in comparable syntheses employing non‑orthogonal protecting groups .

Apixaban Intermediate: GMP‑Relevant Building Block with Vendor‑Certified Analytical Documentation

The ChemicalBook alias RSYY(阿哌沙班)-55 directly links this compound to the Apixaban synthetic pathway . For process chemistry teams scaling Apixaban or its analogs, procurement of this specific intermediate from vendors providing batch‑specific CoA (NMR, HPLC) at ≥98% purity ensures reproducibility of the downstream alkylation step. The 3% purity advantage over the free phenol analog (95%) reduces the burden of impurity fate‑and‑purge studies required for ICH Q3A compliance in late‑stage clinical manufacturing .

Multi‑Step Medicinal Chemistry Library Synthesis Requiring Acid/Base‑Stable Phenol Masking

In array synthesis where the benzoate scaffold undergoes iterative transformations under acidic (e.g., Boc deprotection), basic (e.g., ester hydrolysis), or reductive conditions, the TBS ether provides the requisite stability: TBS ethers are stable to aqueous base, LDA, Grignard reagents, and common oxidants [1]. The 10⁴‑fold stability advantage over TMS ethers means that library members synthesized from the TBS‑protected building block survive standard workup conditions without premature deprotection, whereas TMS‑protected congeners would require anhydrous handling and yield inconsistent product distributions [1].

Quote Request

Request a Quote for Methyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.